amino}propan-1-ol CAS No. 26439-05-4](/img/structure/B2821270.png)
3-{[2-(Dimethylamino)ethyl](methyl)amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{2-(Dimethylamino)ethylamino}propan-1-ol” is a chemical compound with the CAS Number: 26439-05-4 . It has a molecular weight of 160.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 . This indicates that the compound has 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 160.26 . The InChI code is 1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 .Aplicaciones Científicas De Investigación
Esterification and Reaction Mechanisms
3-(Dimethylamino)propan-1-ol and its derivatives have been studied for their reactivity and mechanisms in esterification processes. For example, research has demonstrated that these compounds undergo esterification with N-acetylimidazole in acetonitrile, showcasing the influence of alkyl substitution on reaction rates. The study provides insights into the formation of cyclic tetrahedral intermediates, highlighting the concerted bimolecular reactions with highly ordered transition structures (Madder et al., 1997).
Structural and Computational Studies
X-ray diffraction and computational studies on cathinones, which include structures related to 3-{2-(Dimethylamino)ethylamino}propan-1-ol, have contributed to understanding the geometric and electronic properties of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals, offering a detailed look at molecular structures and bonding (Nycz et al., 2011).
Bioconjugation Applications
The compound's utility in bioconjugation reactions, especially for peptide substrates, has been explored to optimize reaction conditions and minimize side reactions. This research is pivotal for the development of bioconjugates for medical research, providing a pathway for the synthesis of novel biomolecules (Totaro et al., 2016).
Diagnostic and Therapeutic Research
In Alzheimer's disease research, derivatives of 3-{2-(Dimethylamino)ethylamino}propan-1-ol have been utilized in positron emission tomography (PET) imaging to detect and quantify amyloid plaques and neurofibrillary tangles in the brain. This noninvasive technique aids in the diagnostic assessment of Alzheimer's and could assist in monitoring treatment responses (Shoghi-Jadid et al., 2002).
Catalysis and Synthetic Applications
The research on catalysis and synthetic applications of 3-{2-(Dimethylamino)ethylamino}propan-1-ol derivatives demonstrates their versatility in organic synthesis. For instance, these compounds have been employed in the enantioselective reduction of β-amino ketones, serving as key intermediates in the synthesis of antidepressants. Such studies offer valuable insights into the development of novel catalysts and synthetic methodologies (Zhang et al., 2015).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-{2-(Dimethylamino)ethylamino}propan-1-ol . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences is crucial for optimizing the use of the compound.
Propiedades
IUPAC Name |
3-[2-(dimethylamino)ethyl-methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-9(2)6-7-10(3)5-4-8-11/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFDEALFRXNPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

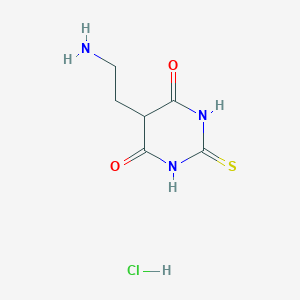

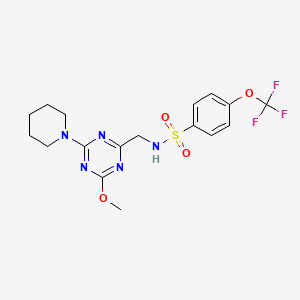
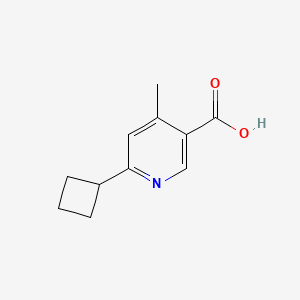
![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)
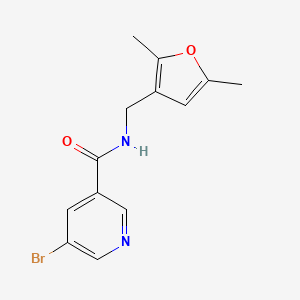


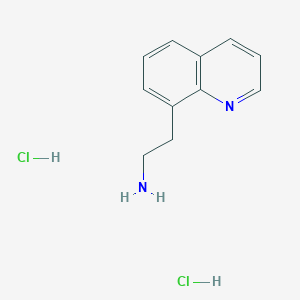
![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)
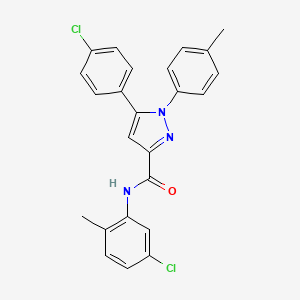


![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)